molecular formula C8H5ClF4 B3031324 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene CAS No. 248262-29-5

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B3031324
CAS No.: 248262-29-5
M. Wt: 212.57 g/mol
InChI Key: FZTZSNPJDFLZOZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium cyanide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

Scientific Research Applications

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor blockade .

Comparison with Similar Compounds

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTZSNPJDFLZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374667
Record name 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248262-29-5
Record name 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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